molecular formula C9H9N5O2 B3162260 (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid CAS No. 876902-80-6

(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid

Cat. No. B3162260
CAS RN: 876902-80-6
M. Wt: 219.2 g/mol
InChI Key: KRBKRMJLTMNOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid, also known as IAPA, is an important organic compound in the field of drug development. IAPA is a versatile and multifunctional molecule that has been used for various scientific applications in the laboratory. It is synthesized from a variety of starting materials and has a wide range of biochemical and physiological effects. In

Scientific Research Applications

Chemical Structure and Medicinal Chemistry Insights

The chemical compound (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid falls within the broader category of heterocyclic compounds, which are crucial in medicinal chemistry due to their wide range of therapeutic applications. A significant area of research involves the imidazo[1,2-b]pyridazine scaffold, recognized for its versatility in generating bioactive molecules. This class of compounds, including derivatives similar to this compound, has been explored for potential therapeutic applications, with notable success in kinase inhibitors like ponatinib. The structural attributes of imidazo[1,2-b]pyridazine derivatives contribute to their pharmacokinetic profiles and efficacy, making them a focal point for developing novel therapeutic agents (Garrido et al., 2021).

Antioxidant Capacity and Biological Activities

Research on the antioxidant capabilities of heterocyclic N-oxide molecules, which share structural features with this compound, emphasizes their importance in medicinal applications. These compounds exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. Their functional versatility is attributable to their ability to engage in metal complex formation, catalysis, and asymmetric synthesis, highlighting the potential of such heterocyclic N-oxides in drug development (Li et al., 2019).

Synthetic Applications and Biological Significance

The literature also explores synthetic imidazopyridine-based derivatives, including structures analogous to this compound, for their potential as inhibitors against multi-drug resistant bacterial infections. This research underscores the pharmacological diversity of fused pyridines and their efficacy as antibacterial agents, providing a foundation for future drug discovery efforts focused on combating antibiotic resistance (Sanapalli et al., 2022).

properties

IUPAC Name

2-[(6-imidazol-1-ylpyridazin-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c15-9(16)5-11-7-1-2-8(13-12-7)14-4-3-10-6-14/h1-4,6H,5H2,(H,11,12)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBKRMJLTMNOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCC(=O)O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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